

# Commercial suppliers of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate*

Cat. No.: B129190

[Get Quote](#)

## Application Notes for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Product: **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** Structural Isomers & CAS Numbers:

- cis-isomer: 250275-15-1
- Unspecified stereochemistry: 141449-85-6

Application: Key Building Block in Antiviral Drug Synthesis

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** is a bicyclic diamine derivative featuring a pyrrolo[3,4-c]pyrrole core. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable and versatile chiral building block in medicinal chemistry and organic synthesis. Its rigid, constrained conformation is particularly useful for designing molecules that mimic peptide turns or fit into specific enzyme active sites.

## Primary Application: Synthesis of HCV Protease Inhibitors

The principal application of this intermediate is in the synthesis of direct-acting antiviral agents, most notably as a key structural component (P2 moiety) of Boceprevir.[1][2] Boceprevir is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[3] The unique bicyclic structure of the pyrrolopyrrole moiety, when incorporated into the peptidomimetic structure of Boceprevir, provides a fixed angle for the gem-dimethyl group, leading to a significant increase in binding affinity to the NS3 protease active site compared to a simple proline analog.[2]

The use of **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** allows for the stereocontrolled construction of the P2 fragment, which is crucial for the inhibitor's efficacy. Its structural features have also been explored in the development of inhibitors for other viral proteases, such as the SARS-CoV-2 main protease (Mpro).[4][5]

## Other Potential Applications

Beyond its established role in antiviral drug development, the pyrrolo[3,4-c]pyrrole scaffold is of interest in other therapeutic areas:

- **Anticancer Research:** Similar heterocyclic structures have shown promise in the development of novel anticancer agents.
- **Neuropharmacology:** The scaffold's ability to present substituents in defined spatial orientations makes it a candidate for designing ligands that interact with neurotransmitter systems.

## Commercial Supplier Data

A variety of chemical suppliers offer **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** and its isomers. Researchers should verify the specific stereochemistry and purity from the supplier's certificate of analysis before use.

Supplier Example	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity Specification
Suzhou Victorypharm Co.,Ltd.	250275-15-1	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	212.29	Not specified
CP Lab Safety	370882-39-6 ((3aR, 6aR)-isomer)	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	212.29	min 97%
TCI Chemicals	141449-85-6	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	212.29	Not specified
Ambeed, Inc.	132414-81-4 (pyrrolo[3,4-b]isomer)	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	212.29	Not specified

## Experimental Protocols

### Protocol 1: Peptide Coupling for the Synthesis of a Boceprevir Precursor

This protocol describes a general procedure for the amide coupling of the deprotected hexahydropyrrolo[3,4-c]pyrrole intermediate with a protected amino acid, a key step in the synthesis of Boceprevir. This procedure is adapted from analogous coupling reactions reported in the synthesis of Boceprevir and other protease inhibitors.[6][7]

Objective: To couple the P2 fragment (derived from **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**) with the P3 fragment (Boc-L-tert-leucine).

#### Step 1: Boc Deprotection of the Pyrrolopyrrole Intermediate

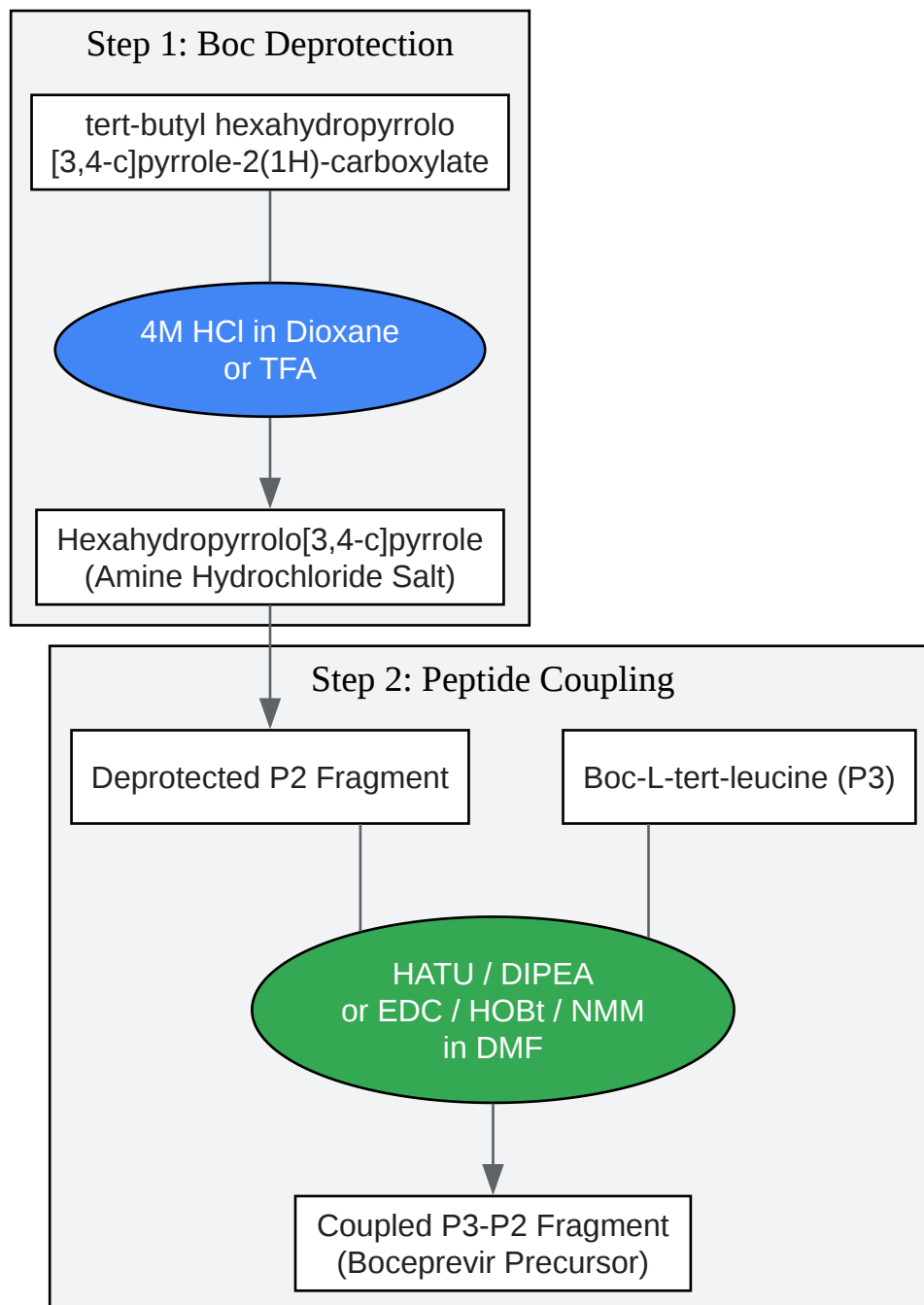
- Dissolve **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
- Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), at 0 °C.

- Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
- The resulting amine hydrochloride salt is typically a solid and can be triturated with diethyl ether, filtered, and dried. This product is often used in the next step without further purification.

#### Step 2: Amide Bond Formation (Peptide Coupling)

- To a stirred solution of Boc-L-tert-leucine (1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) at 0 °C, add a coupling agent such as HATU (1.2 equivalents) or EDC·HCl (1.2 equiv.) and an activator like HOBt (1.2 equiv.).
- Add the deprotected hexahydropyrrolo[3,4-c]pyrrole hydrochloride salt (1.0 equivalent) to the solution.
- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5-3.0 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.
- Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
- Wash the organic phase sequentially with cold water, a mild aqueous acid (e.g., 1M HCl or citric acid solution), saturated aqueous sodium bicarbonate solution, and finally, brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

## Synthetic Workflow for Boceprevir Intermediate Coupling



[Click to download full resolution via product page](#)

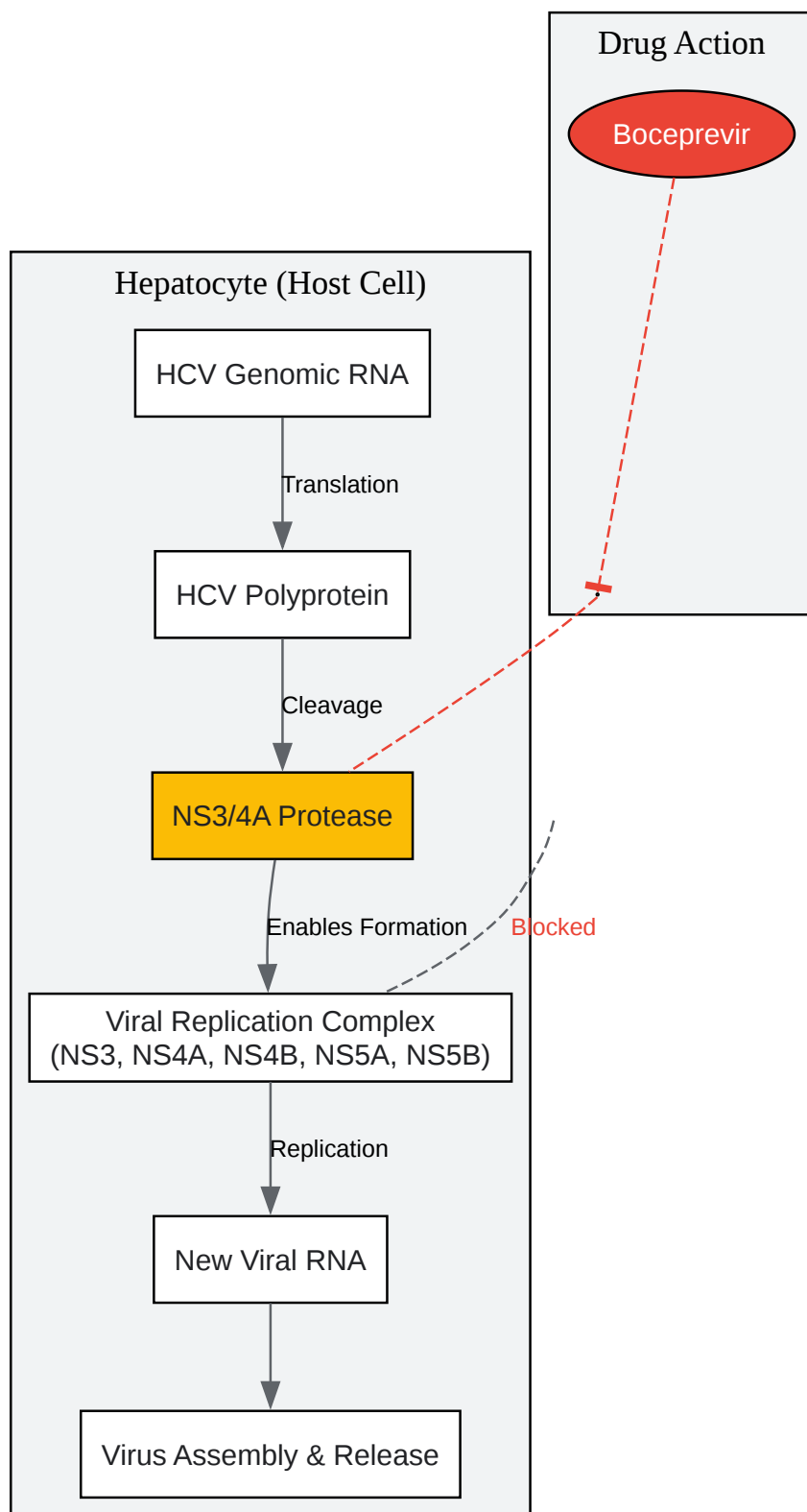
Caption: Workflow for the synthesis of a Boceprevir precursor.

## Mechanism of Action: Inhibition of HCV Replication

Boceprevir, synthesized using the pyrrolopyrrole intermediate, functions by directly inhibiting the HCV NS3/4A protease.<sup>[6][7]</sup> This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome.

- **Viral Polyprotein Cleavage:** The NS3/4A protease cleaves the HCV polyprotein at four specific sites, releasing mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).<sup>[3]</sup>
- **Formation of Replication Complex:** These mature proteins are essential components of the viral replication complex, which is responsible for replicating the viral RNA genome.
- **Inhibition by Boceprevir:** Boceprevir is a peptidomimetic inhibitor that binds reversibly but covalently to the active site serine residue of the NS3 protease.<sup>[1]</sup> This binding blocks the protease's catalytic activity.
- **Disruption of Replication:** By preventing the cleavage of the polyprotein, Boceprevir halts the formation of a functional replication complex, thereby stopping the production of new viral RNA and interrupting the viral life cycle.<sup>[1][7]</sup>

## HCV NS3/4A Protease Signaling and Inhibition Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of the HCV replication cycle by Boceprevir.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. The side chain synthesis of boceprevir\_Chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [osti.gov](https://www.osti.gov) [[osti.gov](https://www.osti.gov)]
- To cite this document: BenchChem. [Commercial suppliers of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129190#commercial-suppliers-of-tert-butyl-hexahydropyrrolo-3-4-c-pyrrole-2-1h-carboxylate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)